molecular formula C9H8N2O2S B1462593 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1096868-02-8

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1462593
CAS No.: 1096868-02-8
M. Wt: 208.24 g/mol
InChI Key: BJUBKZBRKKYOHV-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a pyrrole ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis. The thiazole ring is known for its biological activities, while the pyrrole ring is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid typically involves the construction of the thiazole and pyrrole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
  • 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxamide
  • 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate

Uniqueness

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of the thiazole and pyrrole rings, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-11-8(4-14-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUBKZBRKKYOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213996
Record name 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096868-02-8
Record name 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096868-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
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4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
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4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
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4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid

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